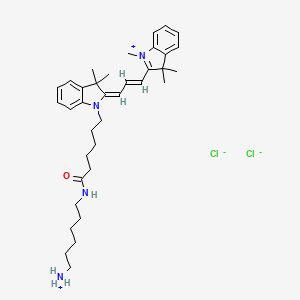
Dactolisib Tosylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dactolisib Tosylate has a wide range of scientific research applications, including:
Cancer Research: It is being investigated for its potential to inhibit tumor growth and enhance the efficacy of chemotherapy
Cell Signaling Studies: It is used to study the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival.
Drug Development: It serves as a lead compound for the development of new PI3K/mTOR inhibitors.
Mécanisme D'action
Dactolisib Tosylate exerts its effects by inhibiting the activity of PI3K and mTOR, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Safety and Hazards
Orientations Futures
Dactolisib Tosylate is currently in Phase II for the treatment of HER2+ Breast Cancer and Parkinson’s Disease . The insights gained by understanding how the genome and epigenome cooperate in high-grade gliomas will guide the design of future therapeutic strategies that utilize dual inhibition with improved efficacy and overall survival .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
La synthèse du Dactolisib Tosylate implique plusieurs étapes, commençant par la préparation du noyau imidazoquinoléine. Les étapes clés comprennent:
Formation du noyau imidazoquinoléine: Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Fonctionnalisation: Introduction de divers groupes fonctionnels au noyau imidazoquinoléine pour améliorer son activité biologique.
Tosylation: L'étape finale implique la tosylation du composé pour former le this compound.
Méthodes de Production Industrielle
La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Les considérations clés comprennent:
Température et temps de réaction: Optimisation de ces paramètres pour maximiser le rendement.
Purification: Utilisation de techniques telles que la cristallisation et la chromatographie pour obtenir du this compound pur.
Analyse Des Réactions Chimiques
Types de Réactions
Le Dactolisib Tosylate subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et Conditions Communs
Oxydation: Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire des dérivés de l'imidazoquinoléine .
Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment:
Recherche sur le Cancer: Il est étudié pour son potentiel à inhiber la croissance tumorale et à améliorer l'efficacité de la chimiothérapie
Études de Signalisation Cellulaire: Il est utilisé pour étudier la voie de signalisation PI3K/mTOR, qui est cruciale pour la croissance et la survie cellulaires.
Développement de Médicaments: Il sert de composé chef de file pour le développement de nouveaux inhibiteurs de PI3K/mTOR.
Mécanisme d'Action
Le this compound exerce ses effets en inhibant l'activité de PI3K et de mTOR, qui sont des composants clés de la voie de signalisation PI3K/AKT/mTOR. Cette voie est impliquée dans la régulation de la croissance cellulaire, de la prolifération et de la survie. En inhibant ces enzymes, le this compound peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés Similaires
Gedatolisib: Un autre inhibiteur double de PI3K/mTOR avec des effets similaires.
Omipalisib: Un inhibiteur de PI3K/mTOR avec une structure chimique différente mais une activité biologique similaire.
Unicité
Le Dactolisib Tosylate est unique en raison de son inhibition double de PI3K et de mTOR, ce qui en fait un puissant inhibiteur de la voie de signalisation PI3K/AKT/mTOR. Cette double inhibition est avantageuse dans le traitement du cancer car elle peut surmonter les mécanismes de résistance qui peuvent survenir avec les inhibiteurs mono-cibles .
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O.C7H8O3S/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;1-6-2-4-7(5-3-6)11(8,9)10/h4-17H,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWURTHAUPVXZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145535 | |
| Record name | Dactolisib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028385-32-1 | |
| Record name | Dactolisib tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028385321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dactolisib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACTOLISIB TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54GT9151S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B606844.png)







